2-Methoxyfuran Thermal Instability: Quantified O–CH3 Bond Dissociation Energy Versus Alkyl Furans
2-Methoxyfuran exhibits a uniquely weak O–CH3 bond of 189.5 ± 1.9 kJ mol⁻¹, which is approximately 200 kJ mol⁻¹ weaker than the C–H bonds within the same molecule. This thermochemical property is distinct from the behavior observed in alkyl-substituted furans such as 2-methylfuran and 2,5-dimethylfuran, which possess considerably stronger ring C–H bonds and do not undergo facile methyl radical loss under mild thermal conditions [1].
| Evidence Dimension | Bond dissociation energy (O–CH3 vs. C–H bonds) |
|---|---|
| Target Compound Data | O–CH3 bond: 189.5 ± 1.9 kJ mol⁻¹ |
| Comparator Or Baseline | C–H bonds in 2-methoxyfuran: approximately 200 kJ mol⁻¹ stronger; alkyl furans (2-methylfuran, 2,5-dimethylfuran): ring C–H bonds ~120 kcal mol⁻¹ (~502 kJ mol⁻¹) [2] |
| Quantified Difference | ~200 kJ mol⁻¹ weaker than C–H bonds in same molecule; significantly weaker than alkyl furan ring C–H bonds |
| Conditions | Gas-phase quantum chemical calculations at CBS-QB3 level of theory |
Why This Matters
This quantified bond weakness makes 2-methoxyfuran a unique thermal methyl radical source for research applications where alternative radical initiators such as azomethane are unsuitable due to toxicity or experimental constraints.
- [1] Simmie, J. M., & Metcalfe, W. K. (2013). A Quantum Chemical Study of the Abnormal Reactivity of 2-Methoxyfuran. International Journal of Chemical Kinetics, 45(8), 531–541. doi:10.1002/kin.20793 View Source
- [2] Hudzik, J. M., & Bozzelli, J. W. (2010). Structure and Thermochemical Properties of 2-Methoxyfuran, 3-Methoxyfuran, and Their Carbon-Centered Radicals Using Computational Chemistry. The Journal of Physical Chemistry A, 114(30), 7984–7995. doi:10.1021/jp102996d View Source
